molecular formula C18H17ClN2O4 B12162141 Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12162141
M. Wt: 360.8 g/mol
InChI Key: VXIUFDVLQALPRJ-UHFFFAOYSA-N
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Description

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving urea or thiourea with appropriate diketones or ketoesters.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound shares a similar furan ring structure but differs in the substituent on the phenyl ring.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of a chlorophenyl group, a furan ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 353466-95-2) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a furan ring and a chlorophenyl group. Its molecular formula is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 348.81 g/mol. The presence of the chlorinated phenyl and furan moieties contributes to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC18H19ClN2O3
Molecular Weight348.81 g/mol
Boiling PointNot available
Melting PointNot available
LogP3.90
Density1.4 g/cm³

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays .

2. Anticancer Potential

  • The compound has been investigated for its anticancer effects in several cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations .

3. Anti-inflammatory Effects

  • This compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

1. Enzyme Inhibition

  • The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it has been suggested that it inhibits fatty acid synthase (FASN), which is crucial for lipid metabolism in cancer cells .

2. Modulation of Signaling Pathways

  • It appears to modulate various signaling pathways associated with cell survival and proliferation. By affecting pathways such as NF-kB and MAPK, the compound can alter cellular responses to stress and growth signals .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

  • A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours .

Case Study 2: Anti-inflammatory Properties

  • In an animal model of chronic inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential use as an anti-inflammatory agent.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H17ClN2O4/c1-10-15(17(22)24-3)16(20-18(23)21(10)2)14-9-8-13(25-14)11-6-4-5-7-12(11)19/h4-9,16H,1-3H3,(H,20,23)

InChI Key

VXIUFDVLQALPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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